molecular formula C15H16N2O5S2 B2669682 N-(2-methoxyethyl)-2-oxo-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1448059-30-0

N-(2-methoxyethyl)-2-oxo-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2669682
CAS No.: 1448059-30-0
M. Wt: 368.42
InChI Key: VVIYWRHKHAHUSY-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-oxo-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a synthetic chemical reagent of interest in medicinal chemistry and pharmaceutical research. This compound features a benzo[d]oxazole core, a scaffold known for its diverse biological activities, fused to a sulfonamide functional group. Sulfonamides are a pivotal class in drug development, historically used as antibacterial agents for their ability to competitively inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis . Beyond their antibacterial properties, sulfonamide-containing compounds are investigated for a wide spectrum of therapeutic applications, including but not limited to anti-carbonic anhydrase activity, and potential roles in managing inflammation, hypoglycemia, and glaucoma . The structure of this particular molecule includes a thiophen-3-ylmethyl substituent and a 2-methoxyethyl chain on the sulfonamide nitrogen, which may be explored to modulate the compound's physicochemical properties, bioavailability, and target selectivity. Researchers can utilize this chemical as a versatile building block or as a lead compound for the design and synthesis of novel bioactive molecules. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-oxo-N-(thiophen-3-ylmethyl)-3H-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S2/c1-21-6-5-17(9-11-4-7-23-10-11)24(19,20)12-2-3-14-13(8-12)16-15(18)22-14/h2-4,7-8,10H,5-6,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIYWRHKHAHUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CSC=C1)S(=O)(=O)C2=CC3=C(C=C2)OC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-oxo-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide typically involves multiple steps:

    Formation of the benzo[d]oxazole ring: This can be achieved through the cyclization of appropriate ortho-substituted anilines with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the sulfonamide group: Sulfonyl chlorides are commonly used to introduce the sulfonamide group via nucleophilic substitution reactions with amines.

    Attachment of the thiophene moiety: This step often involves the use of thiophene-3-carboxaldehyde in a condensation reaction with the intermediate formed in the previous steps.

    Methoxyethyl group addition:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-oxo-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate (K2CO3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.

Scientific Research Applications

N-(2-methoxyethyl)-2-oxo-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential antimicrobial agent due to its sulfonamide group.

    Biological Studies: Its unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Material Science: The compound’s structural properties can be utilized in the development of novel materials with specific electronic or optical characteristics.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-oxo-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes such as dihydropteroate synthase, which is crucial in the folate synthesis pathway in bacteria. This inhibition disrupts bacterial growth and replication, making it an effective antimicrobial agent. Additionally, the compound’s structure allows it to bind to various receptors and proteins, influencing cellular pathways and biological processes.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Considerations

Substituent Effects on Solubility and Lipophilicity

  • Methoxyethyl vs. Dimethoxybenzyl : The methoxyethyl group in the target compound likely enhances aqueous solubility compared to the lipophilic dimethoxybenzyl group in .
  • Thiophene vs. Thiazole : Thiophene’s lower electronegativity may reduce hydrogen-bonding capacity but improve membrane permeability relative to thiazoles .

Metabolic Stability

  • Hydroxyl groups (e.g., ) are prone to glucuronidation, whereas methoxy groups (target compound) resist phase I oxidation, enhancing metabolic stability .

Biological Activity

N-(2-methoxyethyl)-2-oxo-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This compound, belonging to the class of oxazole derivatives, is being investigated for various therapeutic applications, particularly in antimicrobial and anticancer research.

  • IUPAC Name : N-(2-methoxyethyl)-2-oxo-N-(thiophen-3-ylmethyl)-3H-1,3-benzoxazole-5-sulfonamide
  • Molecular Formula : C15H16N2O5S2
  • Molecular Weight : 368.42 g/mol
  • CAS Number : 1448059-30-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It is believed to inhibit enzymes involved in various cellular processes, including topoisomerases, which are critical for DNA replication and transcription.
  • Antimicrobial Activity : The thiophene moiety may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.
  • Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and death.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study on oxazole derivatives demonstrated their effectiveness against various bacterial strains, as shown in the table below:

CompoundMIC (µg/ml)Bacterial Strains
11.6Candida albicans
20.8Candida tropicalis
33.2E. coli
41.6S. aureus

These results indicate that oxazole derivatives can be potent antimicrobial agents, with some compounds showing lower MIC values than traditional antibiotics like ampicillin.

Anticancer Activity

In a study evaluating the antiproliferative effects of oxadiazole derivatives on human tumor cell lines (HCT-116 and HeLa), several compounds demonstrated cytotoxicity and inhibition of topoisomerase I activity:

CompoundCell LineIC50 (µM)
AHCT-11610
BHeLa15
CHCT-1167

These findings suggest that modifications to the oxazole scaffold can enhance anticancer activity, making it a promising area for further research.

Case Studies

  • Study on Oxadiazole Derivatives : A library of oxadiazole derivatives was synthesized and evaluated for their biological activities. The results indicated that certain modifications led to enhanced cytotoxicity against colorectal carcinoma and cervical adenocarcinoma cell lines .
  • Antimicrobial Evaluation : A comprehensive review highlighted the antimicrobial efficacy of various oxazole derivatives against fungal strains such as Candida and Aspergillus, emphasizing the importance of structural modifications in enhancing bioactivity .

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